molecular formula C21H16ClN3OS B14634679 2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one CAS No. 54012-78-1

2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one

Cat. No.: B14634679
CAS No.: 54012-78-1
M. Wt: 393.9 g/mol
InChI Key: VBLQQONDXRNBOD-UHFFFAOYSA-N
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Description

2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one is a complex organic compound that features a phenothiazine core, a hydrazone linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one typically involves the condensation of 4-chlorobenzaldehyde with phenothiazine-10-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one is not fully understood but is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: Potential pathways include oxidative stress response, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core and exhibit similar pharmacological properties.

    Hydrazone Derivatives: Compounds like isoniazid and hydralazine contain hydrazone linkages and are used in various therapeutic applications.

Uniqueness

2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one is unique due to the combination of the phenothiazine core, hydrazone linkage, and chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

54012-78-1

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C21H16ClN3OS/c22-16-11-9-15(10-12-16)13-23-24-14-21(26)25-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)25/h1-13,24H,14H2

InChI Key

VBLQQONDXRNBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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